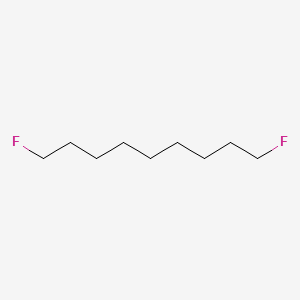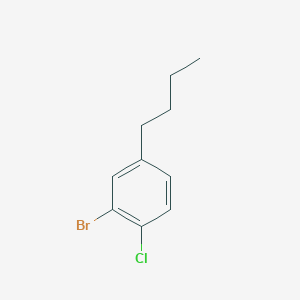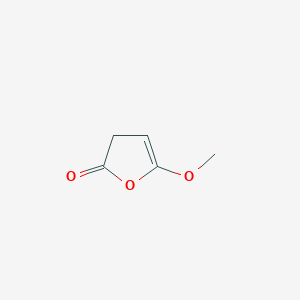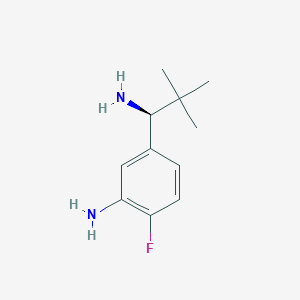
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline is an organic compound that features a fluorine atom attached to an aniline ring, along with a chiral center at the 1-amino-2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroaniline.
Protection of the Amino Group: The amino group of 2-fluoroaniline is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Introduction of the Chiral Center: The protected 2-fluoroaniline undergoes a reaction with a chiral auxiliary, such as (S)-2,2-dimethylpropylamine, to introduce the chiral center.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-(1-amino-2,2-dimethylpropyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-bromoaniline: Similar structure but with a bromine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-iodoaniline: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its halogen-substituted analogs.
Eigenschaften
Molekularformel |
C11H17FN2 |
|---|---|
Molekulargewicht |
196.26 g/mol |
IUPAC-Name |
5-[(1S)-1-amino-2,2-dimethylpropyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H17FN2/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,10H,13-14H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
UNRVYKLWSLSZLO-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=CC(=C(C=C1)F)N)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC(=C(C=C1)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


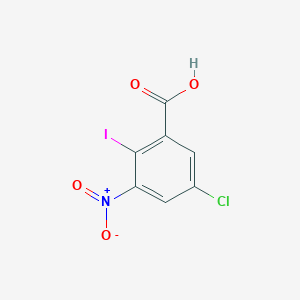
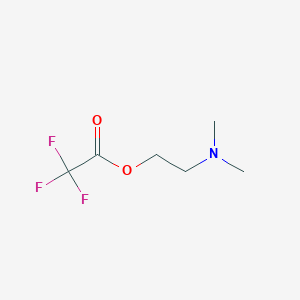
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
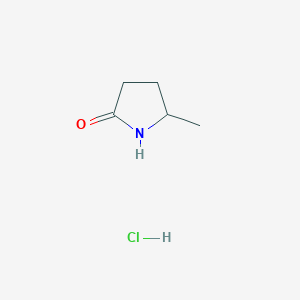

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
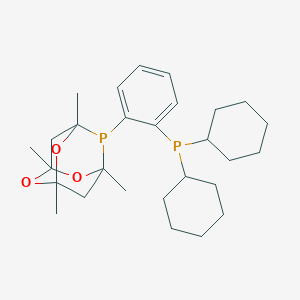
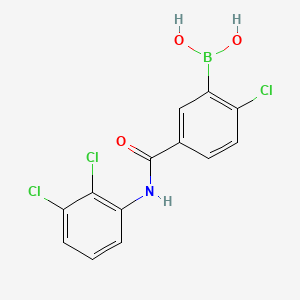
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

